molecular formula C19H18O4 B13131784 2-(Butoxymethyl)-1-hydroxyanthracene-9,10-dione CAS No. 174568-54-8

2-(Butoxymethyl)-1-hydroxyanthracene-9,10-dione

Cat. No.: B13131784
CAS No.: 174568-54-8
M. Wt: 310.3 g/mol
InChI Key: RODKZUXLVINQIN-UHFFFAOYSA-N
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Description

2-(Butoxymethyl)-1-hydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butoxymethyl)-1-hydroxyanthracene-9,10-dione typically involves the alkylation of 1-hydroxyanthracene-9,10-dione with butoxymethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available anthraquinone derivatives. The process includes:

    Hydroxylation: Introduction of a hydroxyl group to the anthraquinone core.

    Alkylation: Reaction with butoxymethyl halides to introduce the butoxymethyl group.

    Purification: Crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(Butoxymethyl)-1-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Can be reduced to form hydroquinones.

    Substitution: The butoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of various substituted anthraquinones depending on the substituent introduced.

Scientific Research Applications

2-(Butoxymethyl)-1-hydroxyanthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of pigments and dyes for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(Butoxymethyl)-1-hydroxyanthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also generate reactive oxygen species (ROS) that cause oxidative damage to cellular components.

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxyanthracene-9,10-dione: Lacks the butoxymethyl group, leading to different chemical properties and applications.

    2-Methyl-1-hydroxyanthracene-9,10-dione: Features a methyl group instead of a butoxymethyl group, resulting in different reactivity and applications.

    2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione: Similar structure with an ethoxymethyl group, leading to variations in chemical behavior.

Uniqueness

2-(Butoxymethyl)-1-hydroxyanthracene-9,10-dione is unique due to the presence of the butoxymethyl group, which imparts distinct chemical properties and potential applications. This group enhances the compound’s solubility and reactivity, making it valuable for specific industrial and research applications.

Biological Activity

2-(Butoxymethyl)-1-hydroxyanthracene-9,10-dione, also known by its CAS number 174568-54-8, is a synthetic derivative of anthraquinone. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and mechanisms of action.

The compound features a hydroxy group at the 1-position and a butoxymethyl group at the 2-position of the anthracene core. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
IUPAC NameThis compound
CAS Number174568-54-8

Anticancer Activity

Research indicates that anthraquinone derivatives exhibit significant anticancer properties. In a study evaluating various 1-hydroxyanthraquinones, including derivatives similar to this compound, compounds were tested for cytotoxicity against different cancer cell lines using MTT assays. The results showed that several derivatives displayed IC50 values in the micromolar range, indicating potent anticancer activity .

Case Study:
In a comparative study of anthraquinone derivatives, it was found that those with hydroxyl substitutions exhibited enhanced cytotoxic effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The presence of the butoxymethyl group in this compound was hypothesized to improve solubility and bioavailability, contributing to its efficacy .

Antibacterial Activity

The antibacterial properties of anthraquinone derivatives have been widely documented. In a recent study involving the synthesis of various anthraquinone-coumarin hybrids, it was reported that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table: Antibacterial Activity of Anthraquinone Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli18
S. aureus20
Pseudomonas aeruginosa15

This table illustrates the potential effectiveness of this compound against common bacterial pathogens.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Generation: Similar anthraquinones have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
  • Antimicrobial Mechanism: The antibacterial effect is likely due to the disruption of bacterial cell membranes and interference with metabolic processes.

Properties

CAS No.

174568-54-8

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

2-(butoxymethyl)-1-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C19H18O4/c1-2-3-10-23-11-12-8-9-15-16(17(12)20)19(22)14-7-5-4-6-13(14)18(15)21/h4-9,20H,2-3,10-11H2,1H3

InChI Key

RODKZUXLVINQIN-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

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